2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Overview
Description
2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound that belongs to the class of phthalimides It is characterized by the presence of a phthalimide core substituted with a carboxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves the reaction of phthalic anhydride with 4-aminobenzoic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The reaction parameters, including temperature, pressure, and reactant concentrations, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic ring or the phthalimide core.
Scientific Research Applications
2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and the target organism or cell type.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound of 2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, known for its use in the synthesis of other organic compounds.
4-Aminophthalic acid: A related compound with similar structural features but different functional groups.
N-Phenylphthalimide: Another derivative of phthalimide with a phenyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both carboxyphenyl and phthalimide moieties in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with metal ions. These properties make it particularly valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(4-carboxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO6/c18-13-11-6-3-9(16(22)23)7-12(11)14(19)17(13)10-4-1-8(2-5-10)15(20)21/h1-7H,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBOQCWKGNKHPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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